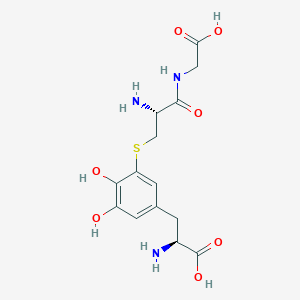
5-S-Cysteinyl-glycyldopa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-S-Cysteinyl-glycyldopa, also known as glutathionyl-5-S-cysteinyl-dopa, is a naturally occurring tripeptide that is synthesized in the human body. It is a derivative of the melanin pigment and is found in various tissues, including the skin, hair, and eyes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and cosmetics.
Mecanismo De Acción
The exact mechanism of action of 5-S-Cysteinyl-glycyldopa is not fully understood. However, it is believed to work by scavenging free radicals and protecting cells from oxidative damage. It may also help regulate melanin production in the skin, which could explain its skin-lightening properties.
Efectos Bioquímicos Y Fisiológicos
5-S-Cysteinyl-glycyldopa has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties and may help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties and may help reduce inflammation in the body. Additionally, it has been found to have immunomodulatory effects and may help regulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-S-Cysteinyl-glycyldopa in lab experiments is that it is a naturally occurring compound that is found in the human body. This makes it easier to study its effects on the body and to determine its potential applications. However, one limitation of using this compound is that its synthesis process is complex and not fully understood. This makes it difficult to produce large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on 5-S-Cysteinyl-glycyldopa. One area of research is the potential use of this compound in cancer treatment. Further studies are needed to determine the exact mechanism of action of 5-S-Cysteinyl-glycyldopa and to investigate its potential as a cancer treatment.
Another area of research is the potential use of 5-S-Cysteinyl-glycyldopa in skin and hair care products. Further studies are needed to determine the optimal concentration of the compound for use in these products and to investigate its potential benefits for the skin and hair.
Conclusion:
In conclusion, 5-S-Cysteinyl-glycyldopa is a naturally occurring tripeptide that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and immunomodulatory properties, and may have potential applications in medicine and cosmetics. Further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential benefits for the body.
Métodos De Síntesis
5-S-Cysteinyl-glycyldopa is synthesized through the oxidation of tyrosine residues in melanin. The process involves the addition of cysteine and glycine to the tyrosine residues, resulting in the formation of the tripeptide. The synthesis process is complex and is still not fully understood.
Aplicaciones Científicas De Investigación
5-S-Cysteinyl-glycyldopa has been extensively studied for its potential applications in various fields. In medicine, it has been found to have antioxidant properties and may help protect cells from damage caused by free radicals. It has also been investigated for its potential use in cancer treatment, as it has been found to inhibit the growth of certain cancer cells.
In cosmetics, 5-S-Cysteinyl-glycyldopa has been found to have skin-lightening properties and may help reduce the appearance of age spots and other skin discolorations. It has also been investigated for its potential use in hair care products, as it may help improve the strength and elasticity of hair.
Propiedades
Número CAS |
110823-49-9 |
|---|---|
Nombre del producto |
5-S-Cysteinyl-glycyldopa |
Fórmula molecular |
C14H19N3O7S |
Peso molecular |
373.38 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H19N3O7S/c15-7(14(23)24)1-6-2-9(18)12(21)10(3-6)25-5-8(16)13(22)17-4-11(19)20/h2-3,7-8,18,21H,1,4-5,15-16H2,(H,17,22)(H,19,20)(H,23,24)/t7-,8-/m0/s1 |
Clave InChI |
BEKGUNWQTPPXTG-YUMQZZPRSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)NCC(=O)O)N)C[C@@H](C(=O)O)N |
SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)N)CC(C(=O)O)N |
SMILES canónico |
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)N)CC(C(=O)O)N |
Sinónimos |
5-S-cysteinyl-glycine-dopa 5-S-cysteinyl-glycyl-dopa 5-S-cysteinyl-glycyldopa |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



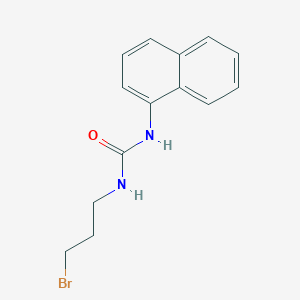
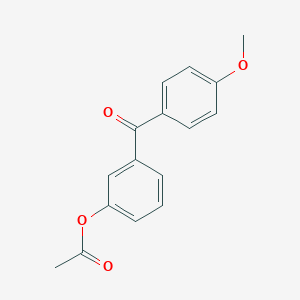
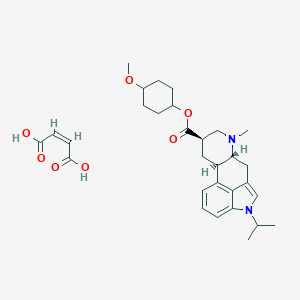
![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)
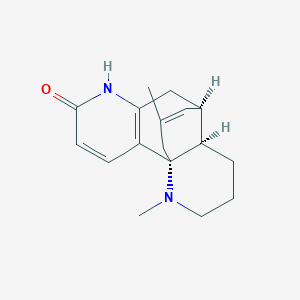
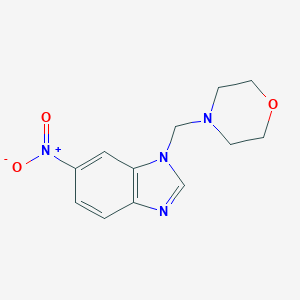
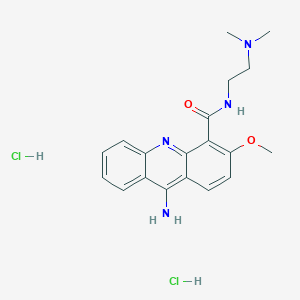
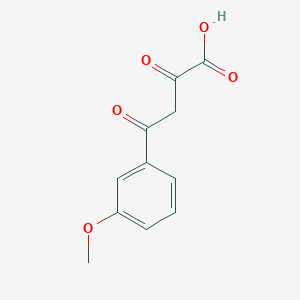
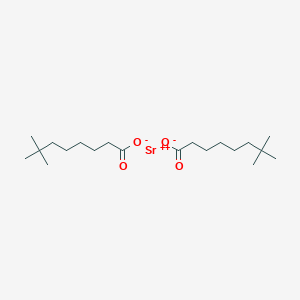
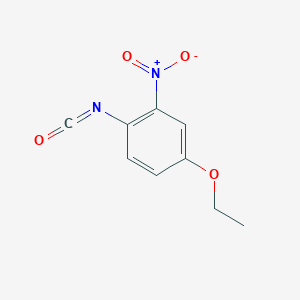
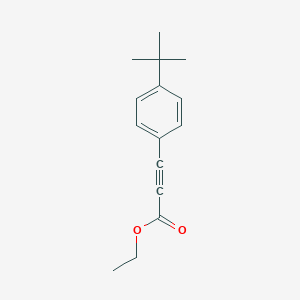
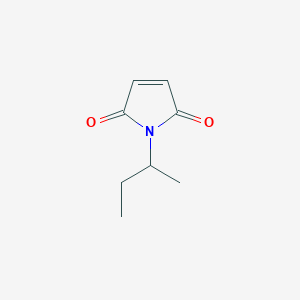
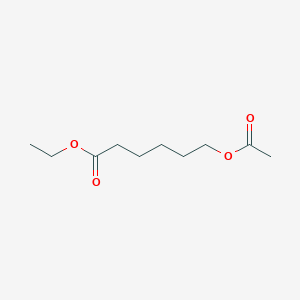
![Tetranitrocalix[4]arene](/img/structure/B10787.png)